1-(4-fluorophenyl)-N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide

Description

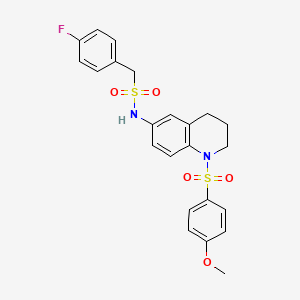

This compound features a 1,2,3,4-tetrahydroquinoline core substituted at position 1 with a 4-methoxyphenylsulfonyl group and at position 6 with a methanesulfonamide linked to a 4-fluorophenyl moiety.

Properties

IUPAC Name |

1-(4-fluorophenyl)-N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN2O5S2/c1-31-21-9-11-22(12-10-21)33(29,30)26-14-2-3-18-15-20(8-13-23(18)26)25-32(27,28)16-17-4-6-19(24)7-5-17/h4-13,15,25H,2-3,14,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQPFTSLZZDDPLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NS(=O)(=O)CC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-fluorophenyl)-N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a novel compound that has garnered attention due to its potential therapeutic applications, particularly in the treatment of autoimmune diseases and cancer. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

- Fluorophenyl group : Enhances lipophilicity and biological activity.

- Tetrahydroquinoline core : Known for its pharmacological properties.

- Methanesulfonamide group : Imparts solubility and bioavailability.

The primary mechanism of action for this compound involves the modulation of specific receptors and pathways associated with inflammatory responses and tumor growth. Notably, it acts as an inverse agonist for the retinoic acid receptor-related orphan receptor γt (RORγt), which plays a crucial role in Th17 cell regulation—important in autoimmune diseases such as rheumatoid arthritis and psoriasis .

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor activity. In vitro assays showed that it effectively inhibits the proliferation of various cancer cell lines. The presence of the fluorine atom in the structure has been linked to enhanced anti-inflammatory and antitumor effects compared to similar compounds lacking this modification .

Anti-inflammatory Effects

In animal models, particularly murine models of rheumatoid arthritis and psoriasis, the compound has shown promising results. It significantly reduced inflammatory markers and improved clinical symptoms at lower doses compared to existing treatments (e.g., GSK2981278). The bioavailability was notably high, with reported values of 48.1% in mice and 32.9% in rats .

Efficacy Studies

| Study | Model | Dose | Outcome |

|---|---|---|---|

| Study 1 | Murine model of rheumatoid arthritis | Low dose | Significant reduction in joint inflammation |

| Study 2 | Psoriasis model | Low dose | Improved skin lesions and reduced scaling |

| Study 3 | Cancer cell lines (e.g., A549) | Variable | Inhibition of cell proliferation by >50% |

Case Studies

- Rheumatoid Arthritis : In a controlled study involving mice with induced rheumatoid arthritis, administration of the compound resulted in a marked decrease in clinical scores and histological evidence of joint inflammation after two weeks of treatment.

- Psoriasis : Another study focused on psoriasis showed that treatment with this compound led to significant improvements in skin condition, with reductions in both erythema and scaling observed.

- Cancer Treatment : In vitro studies highlighted its efficacy against A549 lung cancer cells, where it demonstrated over 50% inhibition of cell growth at concentrations achievable in vivo.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

2.1.1. RORγ Inverse Agonists

- 2,4-Difluoro-N-(1-(4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide (Entry 7 in ): Structure: Shares the tetrahydroquinoline core and dual sulfonamide groups. Key Differences: Replaces the 4-methoxyphenylsulfonyl group with a 4-fluorophenylsulfonyl group and introduces a 2,4-difluorophenyl substituent. Bioactivity: Acts as a RORγ inverse agonist with IC₅₀ < 1 µM, highlighting the importance of fluorinated aryl groups for receptor binding .

2.1.2. HDAC Inhibitors

- (E)-N-Hydroxy-3-(1-(4-methoxyphenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acrylamide (): Structure: Retains the 4-methoxyphenylsulfonyl-tetrahydroquinoline moiety but substitutes the methanesulfonamide with an acrylamide-hydroxamate group. Bioactivity: Functions as an HDAC inhibitor, suggesting that the 4-methoxyphenylsulfonyl group aids in cellular penetration, while the hydroxamate moiety chelates zinc in the enzyme active site .

2.1.3. Nitric Oxide Synthase (NOS) Inhibitors

- N-(1-(2-(Dimethylamino)ethyl)-8-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (Compound 31 in ): Structure: Features a tetrahydroquinoline core with a thiophene carboximidamide substituent. Key Differences: Lacks sulfonamide groups but includes a fluorine atom and a dimethylaminoethyl chain. Bioactivity: Inhibits human neuronal NOS (nNOS) with high selectivity, emphasizing the role of electron-deficient aromatic systems in enzyme interaction .

Functional Group Analysis

- 4-Methoxyphenylsulfonyl Group: Enhances metabolic stability and solubility compared to non-polar substituents (e.g., 4-fluorophenylsulfonyl in ).

- Methanesulfonamide vs. Acrylamide : The methanesulfonamide in the target compound may favor interactions with polar residues in enzyme active sites, whereas acrylamide-hydroxamate groups () are critical for metal chelation .

Bioactivity and Pharmacological Data

Table 1: Comparison of Key Compounds

Research Implications and Gaps

- Structural Optimization : The target compound’s 4-methoxyphenylsulfonyl group may improve bioavailability over fluorinated analogs but requires validation in pharmacokinetic studies .

- Target Specificity : While RORγ and HDAC inhibitors share structural motifs, the methanesulfonamide group in the target compound may confer unique selectivity. Comparative binding assays are needed .

- Synthetic Feasibility: Scalable synthesis routes for tetrahydroquinoline sulfonamides (e.g., ’s 100-gram scale synthesis) support further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.